molecular formula C14H20N6S2 B2609616 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole CAS No. 500267-45-8

4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole

Cat. No.: B2609616
CAS No.: 500267-45-8
M. Wt: 336.48
InChI Key: OTUFHJMITYXLMJ-UHFFFAOYSA-N
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Description

4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole: is a complex organic compound with a molecular formula of C14H20N6S2 and a molecular weight of 336.4788 . This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in the ring structure. Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the cyclization of thiosemicarbazides with ethylenediamine under acidic conditions. The reaction conditions include heating the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like halides (Cl-, Br-) can substitute the prop-2-enylsulfanyl groups.

  • Nucleophilic Addition: : Reagents like Grignard reagents (RMgX) can add to the triazole ring.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced derivatives with fewer double bonds.

  • Substitution: : Formation of halogenated derivatives.

  • Nucleophilic Addition: : Formation of new carbon-carbon bonds.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Potential use in drug development for treating infections and other diseases.

  • Industry: : Utilized in the production of materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism by which 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target organism.

Comparison with Similar Compounds

4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole: is unique due to its specific structural features, such as the presence of two prop-2-enylsulfanyl groups and two ethyl groups. Similar compounds include:

  • 4-Ethyl-5-prop-2-enylsulfanyl-1,2,4-triazole

  • 5-Prop-2-enylsulfanyl-1,2,4-triazole

  • 4-Ethyl-1,2,4-triazole

These compounds differ in the number and position of substituents, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

4-ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6S2/c1-5-9-21-13-17-15-11(19(13)7-3)12-16-18-14(20(12)8-4)22-10-6-2/h5-6H,1-2,7-10H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUFHJMITYXLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)C2=NN=C(N2CC)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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